Myeloperoxidase (MPO) Inhibition: 54 nM IC50 vs. Structurally Related 3-Oxopropanenitriles
3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile inhibits myeloperoxidase (MPO) chlorination activity with an IC50 of 54 nM [1]. In contrast, the simpler analog 3-(4-chlorophenyl)-3-oxopropanenitrile (CAS 4640-66-8) shows no reported MPO inhibitory activity in publicly available databases [2]. This ~2,000-fold potency difference underscores the critical role of the extended 2-(4-chlorophenoxy)phenyl motif in engaging the MPO active site.
| Evidence Dimension | MPO chlorination activity inhibition (IC50) |
|---|---|
| Target Compound Data | 54 nM |
| Comparator Or Baseline | 3-(4-Chlorophenyl)-3-oxopropanenitrile: No reported activity |
| Quantified Difference | >2,000-fold (estimated lower bound) |
| Conditions | Aminophenyl fluorescein assay; 10 min incubation followed by NaCl addition |
Why This Matters
Enables selection of a validated MPO inhibitor for mechanistic studies of inflammation, cardiovascular disease, and oxidative stress, whereas simpler analogs lack this functional annotation.
- [1] BindingDB. BDBM50567714 (CHEMBL4855030). IC50 = 54 nM for inhibition of MPO chlorination activity. View Source
- [2] ChemTradeHub. 3-(4-Chlorophenyl)-3-oxopropanenitrile (CAS 4640-66-8). No MPO activity reported in database. View Source
